molecular formula C27H24N2O4 B8122416 N-Fmoc-7-methyl-D-tryptophan

N-Fmoc-7-methyl-D-tryptophan

Cat. No.: B8122416
M. Wt: 440.5 g/mol
InChI Key: LIHWPPTURGLCAT-XMMPIXPASA-N
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Description

Significance of Stereoisomeric and Modified Amino Acids in Advanced Chemical Biology

In biological systems, proteins are almost exclusively constructed from L-amino acids, the left-handed stereoisomers. biopharmaspec.comnih.govaimspress.com However, D-amino acids, their right-handed mirror images, are also found in nature and perform important biological functions, such as acting as neurotransmitters and being components of bacterial cell walls. biopharmaspec.comnih.govacs.org The specific three-dimensional arrangement, or stereochemistry, of an amino acid is critical to its function. nih.govucsb.edu

In the realm of chemical biology and drug design, the deliberate incorporation of D-amino acids into synthetic peptides is a powerful strategy. biopharmaspec.com Peptides containing D-amino acids often exhibit increased resistance to proteolysis—the enzymatic breakdown of proteins and peptides—which can significantly increase their half-life and stability in biological systems. biopharmaspec.com This enhanced stability is a highly desirable trait for therapeutic peptides.

Beyond stereochemistry, the use of modified amino acids—those with chemical alterations to their side chains or backbone—provides another layer of control in designing functional molecules. Modifying a natural amino acid, for instance by adding a methyl group, can fine-tune its size, hydrophobicity, and electronic properties. researchgate.net These modifications are crucial for optimizing drug-target interactions, improving the stability of peptide structures, and creating novel probes to study biological processes. researchgate.netchemimpex.com

Evolution of Tryptophan Derivatives within Peptide Science and Drug Discovery Research

Tryptophan is one of the least abundant amino acids, yet it plays an outsized role in the structure and function of many proteins and peptide drugs. researchgate.netresearchgate.net Its large, electron-rich indole (B1671886) side chain is frequently involved in critical binding interactions with biological targets, including π-π stacking and cation-π interactions. nih.gov Given its importance, the chemical modification of tryptophan has become a focal point in peptide science and drug discovery. researchgate.netnih.gov

The development of tryptophan derivatives allows researchers to modulate the bioactivity and physicochemical properties of peptides. rsc.org For example, derivatives of tryptophan are instrumental in the development of pharmaceuticals targeting neurological disorders, as tryptophan itself is a precursor to key neurotransmitters like serotonin (B10506). chemimpex.com The 7-methyl-DL-tryptophan variant, for instance, is recognized as a key precursor in the biosynthesis of various non-ribosomal peptide antibiotics. medchemexpress.com The ability to create derivatives through late-stage modification of peptides containing tryptophan is an appealing and actively pursued goal, as it enables the rapid generation of diverse drug analogs for testing. nih.govrsc.org These modifications can lead to peptide-based therapeutics with improved stability and bioavailability. chemimpex.com

Historical Trajectory of Fmoc-Protected Amino Acids in Solid-Phase Peptide Synthesis Methodologies

The field of peptide synthesis was fundamentally changed by the invention of Solid-Phase Peptide Synthesis (SPPS) by R. B. Merrifield in the early 1960s. peptide.compublish.csiro.au This technique, for which Merrifield was awarded the Nobel Prize, involves anchoring the first amino acid to an insoluble resin support and then sequentially adding subsequent amino acids. peptide.com This approach simplified the purification process and enabled the automation of peptide synthesis. peptide.com

Early SPPS strategies primarily used the tert-butyloxycarbonyl (Boc) protecting group for the temporary protection of the alpha-amino group of the incoming amino acid. peptide.compublish.csiro.au However, the removal of the Boc group required repeated exposure to harsh acidic conditions, which could degrade sensitive peptide sequences. creative-peptides.com

A major breakthrough occurred in 1970 when Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. peptide.comnih.govpeptide.com The critical advantage of the Fmoc group is its lability to mild bases, such as piperidine (B6355638), rather than acid. creative-peptides.comnih.gov This offered a chemically gentler alternative, preserving the integrity of acid-sensitive parts of the peptide and the resin linkage. creative-peptides.comnih.gov The Fmoc/tBu strategy, which uses the base-labile Fmoc group for Nα-protection and acid-labile t-butyl (tBu)-based side-chain protection, was developed for solid-phase applications in the late 1970s. nih.govpeptide.com By the 1990s, Fmoc chemistry had become the predominant methodology used in SPPS laboratories, facilitating the efficient and reliable synthesis of increasingly long and complex peptides. nih.gov

Data Tables

The following tables provide key information regarding the chemical compound at the center of this article and other compounds mentioned.

Table 1: Physicochemical Properties of N-Fmoc-7-methyl-D-tryptophan This table outlines the basic chemical and physical properties of the compound.

PropertyValue
Synonyms Fmoc-D-Trp(7-Me)-OH
Molecular Formula C₂₇H₂₄N₂O₄
Molecular Weight 440.49 g/mol
Appearance White to off-white powder
Primary Application Building block in Solid-Phase Peptide Synthesis (SPPS) chemimpex.com
Key Structural Features D-stereoisomer, 7-methyl substituted indole ring, Fmoc protecting group

Data synthesized from sources describing the compound and its stereoisomer. chemimpex.comchemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-16-7-6-12-18-17(14-28-25(16)18)13-24(26(30)31)29-27(32)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-12,14,23-24,28H,13,15H2,1H3,(H,29,32)(H,30,31)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHWPPTURGLCAT-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Integration and Role of N Fmoc 7 Methyl D Tryptophan in Advanced Peptide Synthesis

Application as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence on a solid resin support. altabioscience.com N-Fmoc-7-methyl-D-tryptophan is designed for seamless integration into this process, though its unique structure necessitates certain procedural adjustments.

The standard Fmoc-SPPS workflow involves iterative cycles of deprotection and coupling. The Fmoc group is removed from the N-terminus of the growing peptide chain using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). altabioscience.comuci.edu The subsequent amino acid, protected with an Fmoc group, is then "coupled" to the newly exposed amine.

The incorporation of a modified residue like this compound generally follows this standard protocol but requires special attention due to its non-canonical structure. The primary adaptations focus on the coupling step to ensure the efficient formation of the peptide bond despite the potential for steric hindrance from the 7-methyl group. nih.govresearchgate.net Key considerations include:

Choice of Coupling Reagent: More potent activating reagents are often required to overcome the steric bulk.

Reaction Time: Extended coupling times may be necessary to drive the reaction to completion.

Double Coupling: In some instances, the coupling step may be repeated to ensure that all free amines on the resin have reacted, maximizing the yield of the desired peptide. acs.org

Solvent Choice: The use of solvents known to disrupt peptide aggregation, which can be exacerbated by bulky hydrophobic residues, may be beneficial. nih.gov

The mild, orthogonal nature of the Fmoc strategy is particularly advantageous for incorporating modified residues, as it avoids the harsh acidic conditions used in older Boc-based synthesis methods, which could potentially damage sensitive side chains. nih.gov

The methyl group at the 7-position of the tryptophan indole (B1671886) ring introduces steric bulk near the peptide backbone. This steric hindrance can impede the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the resin-bound peptide, potentially slowing down the reaction rate and reducing coupling efficiency. researchgate.netnih.gov

To counteract this, the selection of an appropriate coupling reagent is crucial. While standard carbodiimide (B86325) reagents like DIC (N,N'-diisopropylcarbodiimide) might be sufficient for simple couplings, hindered residues often demand more powerful phosphonium (B103445) or aminium/uronium salt-based reagents. sigmaaldrich.comuniurb.itpeptide.com These reagents convert the Fmoc-amino acid into a highly reactive activated species (e.g., an OBt, OAt, or Oxyma ester) that can react more efficiently with the sterically crowded amine. sigmaaldrich.com

Coupling ReagentReagent TypeKey Characteristics
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium/Uronium SaltCommonly used, generates OBt esters, effective for many standard and slightly hindered couplings. sigmaaldrich.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Aminium/Uronium SaltGenerates more reactive OAt esters; highly efficient for sterically hindered couplings due to the anchimeric assistance from the pyridine (B92270) nitrogen. sigmaaldrich.combachem.com
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltGenerates OBt esters; does not form guanidine (B92328) side products, making it useful for slow or difficult couplings. bachem.comiris-biotech.de
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Aminium/Uronium SaltBased on the Oxyma Pure leaving group; performs better than HOBt-based reagents and is considered a safer alternative to potentially explosive HOBt/HOAt reagents. sigmaaldrich.com

By selecting a high-efficiency coupling reagent like HATU or COMU, researchers can maintain high coupling yields and ensure the integrity of the final peptide product, even when incorporating sterically demanding building blocks like this compound.

Engineering Peptides for Enhanced Bioactivity and Specificity

The true value of incorporating non-canonical amino acids lies in the ability to engineer peptides with novel or improved biological functions. iris-biotech.de this compound is a powerful tool in this regard, offering multiple avenues to enhance peptide performance.

The introduction of residues not found in the standard genetic code can profoundly alter a peptide's pharmacological properties. nih.gov The strategic placement of this compound can achieve several key objectives:

Increased Proteolytic Stability: Natural peptides are often rapidly degraded by proteases in the body. The inclusion of a D-amino acid creates a peptide bond that is not recognized by these enzymes, significantly extending the peptide's half-life and bioavailability. researchgate.net

Enhanced Receptor Affinity: The 7-methyl group modifies the electronic and steric properties of the indole side chain. This can lead to more favorable interactions with a biological target, such as a receptor or enzyme active site, thereby increasing the peptide's potency. chemimpex.comsnmjournals.org For instance, 7-methyl-tryptophan is a key precursor in the biosynthesis of some non-ribosomal peptide antibiotics, highlighting its role in creating bioactive molecules. medchemexpress.com

Improved Pharmacokinetic Profile: The added methyl group increases the hydrophobicity of the tryptophan side chain. This can influence how the peptide interacts with cell membranes, potentially improving its ability to penetrate cells or cross biological barriers. iris-biotech.de

The three-dimensional structure of a peptide is critical to its function. The tryptophan side chain, with its large, aromatic indole ring, often plays a major role in stabilizing peptide and protein structures through various non-covalent interactions. nih.gov

The 7-methyl group on this compound directly influences these interactions:

Modulation of π-π Stacking: The indole ring frequently engages in π-π stacking interactions with other aromatic residues (e.g., Phenylalanine, Tyrosine, or another Tryptophan). The methyl group is electron-donating, which increases the electron density of the indole π system. acs.orgnih.gov This can strengthen cation-π and π-π stacking interactions, leading to a more stable and well-defined peptide conformation. mdpi.comnih.gov

Steric Influence on Backbone Conformation: The bulk of the indole ring, augmented by the methyl group, can sterically restrict the rotational freedom of the peptide backbone. This can favor specific secondary structures, such as β-turns or helices, or in some cases, disrupt them. rsc.orgnih.gov This conformational constraint can lock the peptide into its bioactive shape, reducing the entropic penalty of binding to its target.

By influencing these subtle forces, the incorporation of 7-methyl-D-tryptophan provides a mechanism to fine-tune the peptide's architecture for optimal biological activity.

Advanced Applications in Peptide Library Generation

Combinatorial chemistry, particularly the synthesis of peptide libraries, is a powerful engine for drug discovery. nih.gov These libraries consist of vast collections of different peptide sequences that can be screened simultaneously to identify "hits" with a desired activity.

The inclusion of this compound in the synthesis of peptide libraries significantly expands their chemical diversity. chemimpex.com Standard libraries are limited to the 20 proteinogenic amino acids. By introducing a non-canonical building block with unique steric, electronic, and stereochemical properties, the resulting library can explore a much broader range of structures and functionalities.

This expanded diversity increases the probability of discovering novel peptide ligands with high affinity and specificity for a given target. iris-biotech.de The compatibility of this compound with automated SPPS makes it well-suited for the high-throughput synthesis required to generate these complex libraries, accelerating the pace of peptide-based drug discovery. chemimpex.comomizzur.com

Synthesis of Peptide Libraries for High-Throughput Screening

The synthesis of large and diverse peptide libraries is fundamental to high-throughput screening (HTS) campaigns aimed at identifying novel bioactive compounds. The "one-bead-one-compound" (OBOC) methodology, a cornerstone of combinatorial chemistry, allows for the generation of vast libraries where each resin bead carries a unique peptide sequence. americanpeptidesociety.org The use of this compound in this context is facilitated by its compatibility with standard solid-phase peptide synthesis (SPPS) protocols, particularly those employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. nih.gov

The Fmoc protecting group on the alpha-amino function of 7-methyl-D-tryptophan allows for its sequential addition to a growing peptide chain on a solid support. This process involves repeated cycles of deprotection (typically with a base like piperidine) to expose a free amine, followed by coupling of the next Fmoc-protected amino acid. nih.gov The incorporation of this compound into a peptide library can introduce several desirable characteristics:

Increased Proteolytic Stability: The D-configuration of the amino acid sterically hinders recognition by proteases, which are typically specific for L-amino acids. This results in peptides with longer half-lives in biological assays, a critical factor for reliable screening results. mdpi.com

Enhanced Structural Diversity: The 7-methyl group adds a unique steric and electronic profile to the tryptophan side chain, influencing the peptide's conformational preferences and potential binding interactions. This expands the chemical space explored by the library beyond that of the canonical 20 amino acids.

Modulated Hydrophobicity: The addition of a methyl group to the indole ring increases the hydrophobicity of the tryptophan residue, which can impact peptide solubility, aggregation, and membrane--related interactions.

While specific high-throughput screening data for libraries exclusively featuring this compound is not extensively detailed in publicly available literature, the principles of library synthesis and screening are well-established. A typical workflow for such a library is outlined below.

StepDescriptionKey Considerations
1. Library Design Define the positions for randomization and the specific amino acids to be included at each position, including this compound.The choice of other amino acids will influence the overall diversity and physicochemical properties of the library.
2. Solid-Phase Synthesis Employ the split-and-pool method to synthesize the OBOC library on a solid support (e.g., resin beads). americanpeptidesociety.orgStandard Fmoc-SPPS protocols are generally applicable. Coupling efficiency of the bulky this compound should be monitored. acs.org
3. Cleavage and Deprotection Remove the synthesized peptides from the solid support and cleave all side-chain protecting groups.The cleavage cocktail must be chosen carefully to avoid degradation of the modified tryptophan residue.
4. High-Throughput Screening Screen the peptide library against a biological target of interest using a suitable assay format (e.g., fluorescence-based, enzyme-linked immunosorbent assay). nih.govarxiv.orgAssay conditions should be optimized to handle a large number of compounds and minimize false positives/negatives.
5. Hit Identification Isolate and identify the chemical structure of the "hit" peptides that exhibit the desired activity.For OBOC libraries, this often involves sequencing the peptide from a single "hit" bead.

Combinatorial Chemistry Approaches for Diversified Peptide Scaffolds

Combinatorial chemistry provides powerful tools for the creation of diversified molecular scaffolds, moving beyond linear peptide sequences to more complex and conformationally constrained structures. nih.govnih.gov The incorporation of this compound into these combinatorial strategies can lead to novel peptide-based architectures with unique three-dimensional arrangements.

Diversity-oriented synthesis (DOS) is a key strategy in this area, aiming to generate structurally complex and diverse small molecules from a common starting point. nih.govnih.gov By integrating this compound into a DOS workflow, it is possible to create libraries of peptide scaffolds with varied shapes and functionalities. For instance, the unique properties of the 7-methyl-D-tryptophan residue can be exploited in the design of macrocyclic peptidomimetics, where the peptide backbone is cyclized to impart conformational rigidity.

The following table outlines a conceptual approach for using this compound in a combinatorial approach to generate diversified peptide scaffolds.

Scaffolding StrategyRole of this compoundPotential Outcome
Macrocyclization The D-amino acid can induce specific turn conformations, facilitating ring closure. The 7-methyl group can influence the overall shape and lipophilicity of the macrocycle.A library of conformationally constrained macrocycles with enhanced stability and potentially improved cell permeability.
Stapled Peptides The 7-methylated indole ring can participate in hydrophobic interactions that stabilize the helical structure of a stapled peptide.Peptides with stabilized alpha-helical secondary structures, which are important for mediating protein-protein interactions.
Peptide Dendrimers Can be incorporated into the branching units of a dendrimer to create a unique surface chemistry.Highly branched, multivalent structures with tailored surface properties for applications in drug delivery or diagnostics.

The synthesis and screening of such diversified peptide libraries containing this compound can lead to the discovery of lead compounds with improved pharmacological properties, including higher binding affinity, increased specificity, and better in vivo stability. mdpi.comnih.gov

Academic Research Applications in Medicinal Chemistry and Chemical Biology

The incorporation of N-Fmoc-7-methyl-D-tryptophan into peptide chains is a strategic decision to impart specific, desirable characteristics that are often absent in their natural counterparts. The Fmoc group is essential for modern solid-phase peptide synthesis (SPPS), a technique that allows for the efficient, stepwise construction of peptide sequences on a solid support. chemimpex.com This building block is particularly valuable for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but are designed to have improved therapeutic properties. chemimpex.com

Design and Synthesis of Peptidomimetics Incorporating this compound

The synthesis of peptidomimetics using this compound allows for precise control over the final molecule's architecture. The presence of the 7-methyl group on the tryptophan indole (B1671886) ring introduces both steric bulk and altered electronic properties compared to natural tryptophan. This modification is not merely an addition but a strategic design element used to probe and modulate biological activity.

Structure-Activity Relationship (SAR) Studies in Peptidomimetic Development

Key questions that can be answered using this analog include:

Steric Influence: Does the added bulk of the methyl group enhance or hinder binding to a biological target?

Electronic Effects: How does the electron-donating nature of the methyl group influence interactions, such as π-π stacking or cation-π interactions, which are common for tryptophan residues? researchgate.net

Chiral Specificity: How does the D-configuration, a non-natural stereochemistry, affect the peptide's three-dimensional shape and its ability to fit into a specific receptor binding pocket?

These studies are crucial for optimizing lead compounds, transforming a moderately active peptide into a highly potent and selective therapeutic candidate. chemimpex.com

Strategies for Improving Peptide Stability and Resistance to Proteolysis

One of the most significant hurdles for peptide-based drugs is their rapid degradation in the body by enzymes called proteases. A primary strategy to overcome this is the incorporation of unnatural amino acids. chemimpex.com this compound enhances peptide stability through two main mechanisms:

Stereochemical Hindrance: Proteases are highly specific enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids, the exclusive building blocks of natural proteins. The inclusion of a D-amino acid disrupts this recognition, rendering the adjacent peptide bonds resistant to cleavage.

Steric Shielding: The methyl group at the 7-position can provide an additional layer of steric hindrance, physically blocking proteases from accessing the peptide backbone.

This enhanced stability increases the half-life of the peptide in circulation, allowing it to reach its target and exert its therapeutic effect over a longer period. chemimpex.com

Investigation of Ligand-Receptor Interactions and Biological Pathways

Because tryptophan is the natural precursor to the neurotransmitter serotonin (B10506), its analogs are of particular interest in neuroscience and pharmacology. chemimpex.comnih.gov Peptides synthesized with this compound can act as sophisticated molecular probes to explore the intricate communication between ligands and their receptors.

Studies on Serotonin Receptors and Neurological Pathway Elucidation

The structural similarity of the 7-methyl-tryptophan side chain to serotonin allows for the design of peptidomimetics that can interact with serotonin receptors. chemimpex.comchemimpex.com These synthetic ligands are used to:

Map the binding sites of different serotonin receptor subtypes.

Differentiate the roles of various receptors in neurological pathways.

Develop potential treatments for conditions related to serotonin signaling, such as mood disorders. chemimpex.comchemimpex.com

By observing how these engineered peptides bind to and activate or block serotonin receptors, scientists can gain a clearer understanding of the molecular underpinnings of neurological function and disease. chemimpex.com

Exploration of Bioactivity and Specificity in Novel Therapeutic Candidates

The goal of modern drug design is not just to create an active molecule, but a highly specific one that acts only on its intended target, minimizing side effects. The unique structure of 7-methyl-D-tryptophan can be leveraged to enhance both the bioactivity and specificity of a peptide therapeutic. chemimpex.com The methyl group can form favorable interactions within a specific sub-pocket of a receptor, leading to tighter binding (higher potency) and a better fit than in off-target receptors (higher specificity). chemimpex.com This makes this compound a preferred building block for researchers aiming to develop novel and highly targeted therapeutic agents. chemimpex.com

Contributions to Natural Product Synthesis and Analog Development

Tryptophan is a common residue in a wide array of bioactive natural products, including many peptide-based antibiotics and cyclic peptides. medchemexpress.comrsc.orgresearchgate.net While this compound may not be used to synthesize the exact natural product (which typically contains the L-isomer), it is a powerful tool for creating analogs of these natural products.

In this application, chemists synthesize versions of a natural product where the original tryptophan is replaced by 7-methyl-D-tryptophan. This strategy, known as analog development, is used to:

Improve the stability and drug-like properties of a promising natural product. medchemexpress.com

Simplify complex syntheses while retaining or improving biological activity.

Conduct SAR studies to understand which parts of the natural product are essential for its function.

For instance, 7-Methyl-DL-tryptophan has been identified as a key precursor in the biosynthesis of some non-ribosomal peptide antibiotics, highlighting the importance of such modified building blocks in creating bioactive molecules. medchemexpress.com

Interactive Data Tables

Table 1: Functional Roles of Structural Modifications in this compound

You can filter the table by clicking on the headers.

Structural ComponentPrimary Function in ResearchKey Benefit
N-Fmoc GroupTemporary protection of the alpha-amino group during synthesisEnables controlled, stepwise solid-phase peptide synthesis (SPPS)
7-Methyl GroupIntroduces steric bulk and modifies electronic properties of the indole ringAllows for fine-tuning of receptor binding and specificity (SAR studies)
D-ConfigurationCreates a non-natural stereocenter in the peptide backboneConfers significant resistance to degradation by proteases, increasing stability

Table 2: Applications in Medicinal Chemistry

You can search the table for specific applications.

Application AreaObjectiveContribution of this compound
Peptidomimetic DesignCreate stable, bioactive peptide-like moleculesServes as a key unnatural building block
SAR StudiesUnderstand how structure affects biological functionActs as a molecular probe to test steric, electronic, and chiral effects
Drug Stability EnhancementIncrease peptide half-life in vivoThe D-amino acid configuration prevents enzymatic degradation
Neuroscience ResearchInvestigate serotonin pathwaysUsed to synthesize specific ligands for serotonin receptors
Natural Product AnalogsImprove the properties of natural bioactive peptidesReplaces natural tryptophan to enhance stability and potency

Role in the Total Synthesis of Bioactive Peptidic Natural Products

While this compound is a valuable building block for the synthesis of modified peptides, its specific application in the total synthesis of bioactive peptidic natural products is not extensively documented in publicly available research. The synthesis of natural products typically aims to replicate the exact native chemical structure, and the incorporation of a non-natural amino acid like 7-methyl-D-tryptophan would result in a natural product derivative rather than the natural product itself.

The introduction of a methyl group on the indole ring and the use of the D-enantiomer can significantly alter the conformational and electronic properties of a peptide, which can be a deliberate strategy in the design of natural product analogues with modified biological activities.

Design and Synthesis of Natural Product Derivatives

The strategic incorporation of this compound is a powerful tool in the design and synthesis of derivatives of natural products. By systematically modifying the structure of a parent natural product, researchers can probe structure-activity relationships (SAR) and develop new compounds with improved therapeutic properties, such as enhanced potency, selectivity, or metabolic stability.

A notable example is in the exploration of analogues of tasiamide, a linear peptide isolated from marine cyanobacteria with moderate cytotoxicity against certain cancer cell lines. nih.gov In the quest for more potent and selective anticancer agents, various analogues of tasiamide have been synthesized and evaluated. nih.govnih.gov The general synthetic approach for these analogues often involves solid-phase peptide synthesis, where building blocks like this compound can be incorporated to introduce specific modifications. While the direct use of 7-methyl-D-tryptophan in published tasiamide analogue studies is not explicitly detailed, the modification of the tryptophan residue is a logical step in SAR studies of related natural products.

Another area where the modification of the tryptophan residue has proven fruitful is in the development of cyclic RGD (arginine-glycine-aspartic acid) peptides. These peptides are known to interact with integrins, a family of cell surface receptors involved in cell adhesion and signaling, making them important targets in cancer therapy. acs.org Research has shown that modifying the tryptophan analogue within an RGD peptide can significantly impact its binding affinity and selectivity for different integrin subtypes. For instance, the replacement of tryptophan with 7-bromotryptophan in a cyclic RGD peptide was found to double its affinity for the αvβ3 integrin and enhance its selectivity over the α5β1 integrin. acs.org

Peptide Analogue Modification Effect on Integrin Binding Reference
Cyclic RGD PeptideReplacement of Tryptophan with 7-bromotryptophanDoubled affinity for αvβ3, increased selectivity over α5β1 acs.org

This principle of modifying the 7-position of the indole ring of a D-tryptophan analogue highlights the potential of this compound in the rational design of bioactive peptide derivatives with fine-tuned biological activities.

Protein Engineering for Functional Modulation

The incorporation of unnatural amino acids into proteins is a powerful strategy in protein engineering to enhance their properties or to introduce novel functionalities. This compound, with its unique steric and electronic characteristics, is a candidate for such applications.

Modification of Proteins and Enzymes to Enhance Stability and Catalytic Activity

The stability and catalytic efficiency of enzymes are critical for their applications in various fields, including therapeutics and industrial biocatalysis. The site-specific incorporation of unnatural amino acids can lead to improvements in these properties. The introduction of a methyl group, as in 7-methyl-D-tryptophan, can enhance the hydrophobicity of a specific region in a protein, potentially leading to improved protein folding and stability.

While direct examples of using this compound to enhance enzyme stability or activity are not prominent in the literature, related studies demonstrate the potential of this approach. For instance, the substitution of L-tryptophan with α-methyl-L-tryptophan in a gastrin-releasing peptide receptor (GRPR) ligand resulted in a derivative with considerably improved in vivo stability.

Furthermore, the incorporation of other 7-substituted unnatural amino acids has been shown to enhance catalytic activity. In one study, replacing a tyrosine residue in a phosphotriesterase with L-(7-methylcoumarin-4-yl)ethylglycine led to an 8- to 11-fold improvement in the enzyme's catalytic efficiency. This enhancement was attributed to the electrostatic repulsion between the coumarin (B35378) moiety and the reaction product, facilitating product release, which was the rate-limiting step.

These examples underscore the potential of using strategically placed, methylated unnatural amino acids like 7-methyl-D-tryptophan to engineer more robust and efficient proteins and enzymes.

Probing Structure-Function Relationships via Site-Specific Amino Acid Incorporation

Understanding the relationship between the structure of a protein and its function is a fundamental goal in biochemistry and molecular biology. The site-specific incorporation of unnatural amino acids with unique properties can serve as powerful probes to elucidate these relationships.

Tryptophan residues are often found in key regions of proteins, such as active sites or protein-protein interfaces, and their indole side chain plays a crucial role in function. By replacing a native tryptophan with an analogue like 7-methyl-D-tryptophan, researchers can investigate the impact of subtle steric and electronic perturbations on protein function.

A common technique for this is site-directed mutagenesis, where the codon for a specific amino acid in a gene is changed to a stop codon. anu.edu.au When this modified gene is expressed in a system containing an engineered tRNA/tRNA-synthetase pair that recognizes the stop codon and incorporates the unnatural amino acid, a protein with the desired modification is produced. anu.edu.au

For example, the site-specific incorporation of 7-fluoro-L-tryptophan into a viral protease allowed researchers to use 19F NMR spectroscopy to monitor ligand binding and conformational changes in the protein. anu.edu.au The fluorine atom serves as a sensitive NMR probe, providing detailed information about the local environment of the modified amino acid. anu.edu.au Although this study used a fluorinated analogue, the same principle applies to the incorporation of 7-methyl-D-tryptophan. The methyl group can act as a subtle steric probe to investigate the importance of space and shape in a protein's active site or at a binding interface.

Exploration in Functionalized Materials Science

The unique properties of amino acids and their derivatives are increasingly being exploited in the field of materials science to create novel functional materials.

Development of Functionalized Polymers Utilizing Tryptophan Derivatives

Tryptophan and its derivatives are attractive building blocks for the synthesis of functionalized polymers due to the inherent biocompatibility and the unique properties of the indole side chain, which can participate in various non-covalent interactions and also possesses intrinsic fluorescence.

Research has demonstrated the synthesis of chiral polyamidoamino acids through the polyaddition of N,N'-methylenebisacrylamide with D-, L-, and D,L-tryptophan. These polymers exhibit pH-dependent self-structuring and fluorescent properties, which are primarily governed by the tryptophan residues. The chirality of the tryptophan building block can also influence the secondary structure of the resulting polymer.

While this study did not specifically use the 7-methyl derivative, it establishes the feasibility of incorporating D-tryptophan into polymer backbones to create functional materials. The introduction of a methyl group at the 7-position of the indole ring in this compound could be used to further tune the properties of such polymers, for example, by increasing their hydrophobicity or altering their self-assembly behavior. These modified polymers could have potential applications in areas such as drug delivery, tissue engineering, and sensing.

This compound is a valuable tool in academic research, particularly in the fields of medicinal chemistry and chemical biology. Its unique structure allows for the creation of peptides with tailored properties, facilitating the investigation of complex biological processes and the design of new therapeutic strategies.

One of the primary applications of this compound is in the synthesis of bioactive peptides. The incorporation of this compound can enhance the stability of peptides against enzymatic degradation, a significant hurdle in the development of peptide-based drugs. nih.gov Furthermore, the methyl group can influence the conformation of the peptide, potentially leading to a more favorable interaction with its biological target. Researchers utilize this derivative to systematically probe structure-activity relationships, leading to the optimization of peptide drug candidates.

In the realm of chemical biology, this compound is employed to study protein-protein interactions. By incorporating this modified amino acid into a peptide sequence, researchers can investigate the impact of methylation on the binding affinity and specificity of the interaction. nih.gov This provides valuable insights into the molecular recognition events that govern cellular signaling pathways.

A significant area of research involving tryptophan derivatives is the study of serotonin receptors. chemimpex.com Given that tryptophan is the biosynthetic precursor to the neurotransmitter serotonin, modified versions such as 7-methyl-D-tryptophan are of great interest for developing selective ligands for serotonin receptor subtypes. These ligands are crucial for elucidating the physiological roles of these receptors and for developing treatments for neurological and psychiatric disorders. chemimpex.comnih.gov

Research AreaApplication of this compoundDesired Outcome
Medicinal Chemistry Incorporation into peptide drug candidates.Enhanced stability, improved target binding, and optimized pharmacokinetic properties.
Chemical Biology Synthesis of peptide probes for studying protein-protein interactions.Deeper understanding of molecular recognition and cellular signaling.
Neuroscience Development of selective ligands for serotonin receptors.Elucidation of receptor function and potential therapeutics for neurological disorders.

Potential Applications in Advanced Material Systems

While direct and extensive research on the application of this compound in advanced material systems is not widely published, its potential can be inferred from the well-documented self-assembling properties of other Fmoc-protected amino acids, particularly Fmoc-tryptophan. nih.govsemanticscholar.org The Fmoc group, with its planar aromatic structure, is known to drive the self-assembly of amino acid derivatives into ordered nanostructures through π-π stacking interactions. semanticscholar.orgnih.gov

These self-assembling properties are the foundation for the formation of hydrogels, which are three-dimensional networks of polymer chains that can absorb large amounts of water. semanticscholar.org Fmoc-amino acid-based hydrogels are of significant interest for biomedical applications due to their biocompatibility and potential for drug delivery. nih.gov The gelling process is often triggered by a change in pH or solvent polarity, which induces the self-assembly of the Fmoc-amino acid molecules into a fibrous network that entraps the solvent. semanticscholar.org

In the case of this compound, the presence of the 7-methyl group on the indole ring could potentially influence the self-assembly process. This modification may alter the packing of the molecules within the self-assembled structure, thereby affecting the mechanical properties and stability of the resulting hydrogel. Research on the co-assembly of Fmoc-tryptophan with other Fmoc-amino acids has demonstrated that the interplay of different side chains can lead to the formation of stable hydrogel structures. semanticscholar.org

The potential applications for hydrogels derived from this compound are broad and align with the current research trends in advanced biomaterials. These include:

Drug Delivery Systems: The hydrogel matrix can serve as a carrier for the controlled release of therapeutic agents. The release kinetics could potentially be tuned by altering the properties of the hydrogel through the incorporation of the 7-methyl-D-tryptophan derivative.

Tissue Engineering: The fibrous scaffold of the hydrogel can mimic the extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation. The biocompatibility of amino acid-based materials makes them attractive candidates for this application.

3D Cell Culture: Hydrogels can provide a three-dimensional environment for growing cells that more closely resembles the in vivo conditions compared to traditional two-dimensional cell culture.

Potential ApplicationUnderlying PrinciplePotential Advantage of 7-Methyl Group
Drug Delivery Encapsulation and controlled release of therapeutics from a hydrogel matrix.Altered release kinetics due to modified hydrogel properties.
Tissue Engineering Formation of a biocompatible, nanofibrous scaffold mimicking the extracellular matrix.Enhanced mechanical properties and stability of the scaffold.
3D Cell Culture Creation of a three-dimensional, hydrated environment for cell growth.Improved cell viability and function due to the tailored microenvironment.

It is important to note that these applications are speculative and based on the known behavior of similar compounds. Detailed research specifically investigating the self-assembly and material properties of this compound is required to fully realize its potential in advanced material systems.

Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Methodologies for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are fundamental in the analysis of N-Fmoc-7-methyl-D-tryptophan, enabling the separation and quantification of the compound from potential impurities and its corresponding enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial method for determining the enantiomeric excess (ee) of this compound. This technique separates the D- and L-enantiomers, allowing for the quantification of each. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the chiral separation of N-Fmoc protected α-amino acids. For instance, Lux Cellulose-2 and Lux Cellulose-3 have demonstrated baseline resolution for 15 and 13 different Fmoc-amino acids, respectively, typically in under 25 minutes using reversed-phase conditions beilstein-journals.org.

The mobile phase composition, including the organic modifier (e.g., acetonitrile or methanol) and acidic additives (e.g., trifluoroacetic acid or formic acid), is optimized to achieve the best separation beilstein-journals.org. The enantiomeric purity of commercially available N-Fmoc-7-methyl-L-tryptophan has been reported to be ≥ 99.5% (ee) as determined by chiral HPLC, indicating the high resolution achievable with this method hmdb.ca. A similar level of purity would be expected and verifiable for the D-enantiomer. The elution order of the enantiomers can sometimes be influenced by the mobile phase composition and temperature medchemexpress.com.

Table 1: Illustrative Parameters for Chiral HPLC Separation of Fmoc-Amino Acids

Parameter Typical Condition
Stationary Phase Polysaccharide-based (e.g., Lux Cellulose-2)
Mobile Phase Acetonitrile/Water with 0.1% TFA
Detection UV at 254 nm or 265 nm
Flow Rate 1.0 mL/min
Expected Purity ≥ 99.5% enantiomeric excess

Spectrophotometry is a widely used, simple, and cost-effective method to determine the loading of Fmoc-protected amino acids onto a solid support and to monitor the kinetics of the Fmoc deprotection step during solid-phase peptide synthesis (SPPS) chemimpex.comhmdb.ca. The principle of this method is based on the quantitative cleavage of the N-α-Fmoc group using a base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF) chemimpex.compeptide.com. This cleavage releases dibenzofulvene (DBF), which then reacts with piperidine to form a dibenzofulvene-piperidine adduct that exhibits strong UV absorbance at approximately 301 nm chemimpex.compeptide.com.

By measuring the absorbance of the released adduct and applying the Beer-Lambert law, the amount of Fmoc group, and thus the amount of amino acid loaded onto the resin, can be calculated chemimpex.com. The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is often cited as 7800 M⁻¹cm⁻¹ chemimpex.com.

The kinetics of the deprotection reaction can also be followed by monitoring the increase in absorbance at 301 nm over time. This is particularly useful for optimizing deprotection times, especially in automated peptide synthesizers which can be equipped with UV monitors for real-time feedback hmdb.carsc.org. This monitoring helps to ensure complete deprotection without unnecessary exposure of the peptide to the basic conditions, which could lead to side reactions hmdb.ca.

Table 2: Key Parameters for Spectrophotometric Quantification of Fmoc Group

Parameter Value/Condition
Wavelength (λmax) ~301 nm
Deprotection Reagent 20% Piperidine in DMF
Analyte Dibenzofulvene-piperidine adduct
Molar Extinction Coefficient (ε) ~7800 M⁻¹cm⁻¹

Advanced Spectroscopic Techniques for Molecular and Conformational Elucidation

Advanced spectroscopic techniques provide detailed information about the molecular structure, conformation, and dynamics of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 7-methylindole (B51510) and the fluorenyl groups, the aliphatic protons of the tryptophan side chain and backbone, the methyl group protons, and the NH protons of the indole (B1671886) and the amide. The fluorenyl group protons typically appear in the aromatic region (around 7.2-7.9 ppm). The indole protons would also be in the aromatic region, with the methyl group appearing as a singlet in the upfield region. The α-proton of the amino acid backbone would be expected around 4.3 ppm nih.gov.

¹³C NMR: The carbon-13 NMR spectrum would show signals for all 27 carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the Fmoc group would appear in the downfield region (around 170-180 ppm). The aromatic carbons of the indole and fluorenyl groups would resonate in the range of approximately 110-145 ppm. The aliphatic carbons of the tryptophan backbone and the Fmoc linker would be found in the upfield region of the spectrum.

Solid-state deuterium (B1214612) (²H) NMR spectroscopy is a powerful technique for studying the dynamics and orientation of molecules in anisotropic environments, such as lipid bilayers. In the context of peptides containing tryptophan residues incorporated into membranes, ²H NMR can provide precise information on the orientation of the tryptophan indole ring relative to the membrane normal.

This is achieved by selectively labeling the tryptophan side chain with deuterium and analyzing the resulting quadrupolar splitting in the ²H NMR spectrum. The magnitude of this splitting is dependent on the orientation of the C-²H bonds with respect to the external magnetic field. For peptides undergoing rapid rotation about the membrane normal, the quadrupolar splittings can be used to determine the average orientation of the indole ring. This information is crucial for understanding how tryptophan residues anchor transmembrane peptides and influence their function. While this technique is applied to peptides containing the amino acid, the synthesis of such peptides would require the use of deuterated this compound.

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and assessing the purity of this compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of protected amino acids and peptides as it typically produces intact molecular ions with minimal fragmentation.

The expected monoisotopic mass of this compound (C₂₇H₂₄N₂O₄) is approximately 440.17 Da. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 441.18. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 439.16. High-resolution mass spectrometry can confirm the elemental composition of the molecule with high accuracy.

Tandem mass spectrometry (MS/MS) can be used to further characterize the molecule by inducing fragmentation of the molecular ion. The fragmentation pattern of Fmoc-protected amino acids is well-characterized and can provide structural confirmation. A common fragmentation pathway involves the loss of the Fmoc group.

Table 3: Expected Mass Spectrometric Data for this compound

Parameter Expected Value
Molecular Formula C₂₇H₂₄N₂O₄
Monoisotopic Mass 440.1736 Da
[M+H]⁺ (m/z) 441.1814
[M-H]⁻ (m/z) 439.1660

Circular Dichroism (CD) Spectroscopy for Peptide Conformational Preferences

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins. subr.edu It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing insight into structural motifs such as α-helices, β-sheets, turns, and random coils. subr.eduresearchgate.net While specific CD spectral data for peptides containing this compound are not extensively detailed in publicly available literature, the principles of CD spectroscopy allow for predictions of how this unique amino acid would influence peptide conformation.

The incorporation of a D-amino acid, such as 7-methyl-D-tryptophan, is known to significantly impact the secondary structure of a peptide. subr.edu D-amino acids can induce or stabilize specific types of turns or disrupt canonical structures like right-handed α-helices. subr.edu CD spectroscopy is highly sensitive to these conformational changes. For instance, a peptide adopting a β-turn structure often exhibits a characteristic CD profile that is distinct from that of an α-helix or β-sheet. subr.edu

Furthermore, the solvent environment, temperature, and pH can alter the conformational stability of peptides, and these effects are readily monitored by CD spectroscopy. subr.eduresearchgate.net The 7-methyl group on the tryptophan indole ring can introduce steric effects and alter the electronic properties of the chromophore, which could subtly modulate the resulting CD spectrum compared to an unsubstituted tryptophan residue. Researchers would utilize CD spectroscopy to compare the spectra of peptides with and without the 7-methyl-D-tryptophan residue under various conditions to elucidate its precise structural contribution.

Table 1: Typical CD Spectral Features for Peptide Secondary Structures

Secondary Structure Wavelength Minima (nm) Wavelength Maxima (nm)
α-Helix ~222 and ~208 ~190
β-Sheet ~218 ~195
Random Coil ~195 None significant

Note: These are characteristic values; actual peak positions can vary depending on the specific peptide sequence, solvent, and other experimental conditions. researchgate.netnih.gov

Derivatization Strategies for Enhanced Analytical Detection in Research Assays

For a molecule to be effectively analyzed in research assays, particularly when present at low concentrations, its detection often needs to be enhanced through chemical modification, or derivatization. nih.gov This process involves reacting the target molecule with a reagent to attach a new group, or "tag," that has desirable analytical properties. mdpi.com

This compound already contains the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is itself a chromophore. The Fmoc group is introduced using a derivatizing agent, 9-fluorenylmethyl chloroformate (Fmoc-Cl), and is widely used in high-performance liquid chromatography (HPLC) to enable the fluorescent detection of amino acids and peptides. researchgate.netnih.gov The Fmoc group exhibits strong ultraviolet absorbance and fluorescence, allowing for highly sensitive quantification.

However, in certain research contexts, additional derivatization might be employed to achieve even lower detection limits or to enable analysis by different techniques, such as mass spectrometry (MS).

Common Derivatization Approaches Potentially Applicable to 7-methyl-D-tryptophan:

Fluorescent Labeling : Beyond the inherent fluorescence of the Fmoc group and the tryptophan side chain, other fluorophores could be attached. nih.gov For instance, after the Fmoc group is removed during peptide synthesis, the newly freed N-terminus of the 7-methyl-D-tryptophan residue (or any other amino acid in the peptide) could be reacted with a highly fluorescent tag like dansyl chloride. acs.org This strategy is often used to visualize peptides in cellular imaging studies or for quantification in complex biological samples. mdpi.com

Mass Spectrometry Tags : To improve ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), reagents that introduce a permanently charged group can be used. nih.gov Rhodamine-type reagents, for example, can be used to derivatize molecules, attaching a quaternary ammonium group that leads to a significant enhancement of the MS signal. nih.gov

Radiolabeling : For ultimate sensitivity in tracking and quantification, peptides containing 7-methyl-D-tryptophan can be radiolabeled. acs.org This involves incorporating a radioactive isotope, such as iodine isotopes (¹²⁵I or ¹³¹I), which can be attached to tyrosine or histidine residues within the peptide sequence. If the peptide lacks these residues, a chelating agent can be attached and subsequently complexed with a radioactive metal ion. This allows for detection at extremely low, femtomolar concentrations. acs.org

The choice of derivatization strategy depends on the analytical goal, the required sensitivity, and the instrumentation available for the research assay.

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation/Synonym
This compound Fmoc-7-Me-D-Trp-OH
9-fluorenylmethyloxycarbonyl Fmoc
9-fluorenylmethyl chloroformate Fmoc-Cl
Dansyl chloride

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies of N-Fmoc-7-methyl-D-tryptophan-Containing Peptides

Molecular modeling and docking are fundamental computational tools used to predict the three-dimensional structure of peptides and their interactions with biological targets. For a peptide containing this compound, these studies would be crucial in understanding how this specific modification influences its binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations are powerful for examining the conformational states of biomolecules. researchtrends.net For a peptide containing this compound, MD simulations would be used to explore its dynamic behavior in solution, providing insights into its flexibility, stability, and the conformational ensembles it adopts. researchtrends.netresearchgate.net Studies on other D-tryptophan-containing peptides have shown that the presence of a D-amino acid can significantly alter the peptide's conformational landscape and structural stability. researchgate.netacs.org

Docking Studies: Molecular docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of a peptide containing this compound, docking studies would be employed to predict its binding mode to a specific receptor. This would involve generating a multitude of possible conformations of the peptide within the receptor's active site and scoring them based on their predicted binding affinity. While no specific docking studies for this compound were found, research on other modified peptides demonstrates the utility of this approach in rational drug design.

A representative data table from a docking study on different tryptophan-containing cyclic dipeptides is shown below to illustrate the type of data that would be generated.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Peptide A-8.5Tyr34, Phe56, Arg102
Peptide B-7.9Trp28, Leu67, Asp98
Peptide C-9.2His12, Val45, Glu110
Peptide D-8.1Ile23, Ser60, Lys100

This table is illustrative and based on general findings in peptide docking studies; it does not represent actual data for this compound.

In Silico Analysis of Conformational Landscapes and Energy Profiles

The conformational landscape of a peptide describes the full range of its possible three-dimensional structures and their relative energies. For a peptide containing this compound, understanding this landscape is key to predicting its biological activity.

Conformational Searching: Various algorithms can be used to explore the vast conformational space of a peptide. These methods generate a diverse set of low-energy conformations, providing a picture of the peptide's flexibility and preferred shapes. The presence of the bulky Fmoc group and the methyl group on the indole (B1671886) ring of tryptophan would significantly influence the accessible conformations.

Energy Profile Calculation: Once a set of conformations is generated, their relative energies can be calculated using molecular mechanics or quantum mechanics methods. This results in an energy profile or landscape, where low-energy regions correspond to stable conformations. The analysis of this landscape can reveal the most probable structures the peptide will adopt and the energy barriers between them. Studies on similar dipeptides have shown that side-chain polarity and modifications significantly modulate the intrinsic conformational landscape.

Application of Predictive Computational Tools in De Novo Peptide Design

De novo peptide design involves the creation of new peptide sequences with desired properties. Computational tools play a vital role in this process by predicting the structure and function of designed peptides before they are synthesized.

Computational ToolApplication in De Novo DesignRelevance for Modified Peptides
RosettaPredicts and designs protein and peptide structures.Can be adapted to handle non-canonical amino acids.
I-TASSERPredicts protein structure and function.Can model peptides with modified residues.
PEP-FOLDPredicts peptide structures from amino acid sequences.Supports some non-natural amino acids.
PepFunA compilation of tools for peptide analysis.Includes functionalities for studying peptides at different levels. mdpi.com

This table provides examples of tools that could be used for the de novo design of peptides containing this compound.

Computational Approaches to Tryptophan Metabolism and Derivative Pathway Studies

Computational models are increasingly being used to study metabolic pathways and predict how they might be altered by the introduction of modified molecules. Tryptophan metabolism is a complex network of pathways that produce a wide range of bioactive compounds. mdpi.comebi.ac.uknih.govnih.gov

A computational investigation into the metabolism of a derivative like 7-methyl-D-tryptophan would involve several approaches:

Metabolic Pathway Databases: Resources such as the KEGG PATHWAY database can be used to identify the enzymes and reactions involved in tryptophan metabolism. kegg.jp

Molecular Docking: Docking simulations could be used to predict whether 7-methyl-D-tryptophan can bind to the active sites of enzymes in the tryptophan metabolic pathway.

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can be used to model the enzymatic reactions and determine the likelihood of 7-methyl-D-tryptophan being metabolized.

While bioinformatics approaches have been used to identify tryptophan metabolism-related genes and to model the kinetics of this pathway, specific computational studies on the metabolism of 7-methyl-D-tryptophan were not identified in the literature. nih.govoup.com

Q & A

Q. How is N-Fmoc-7-methyl-D-tryptophan synthesized, and what purification methods ensure high enantiomeric purity?

Methodological Answer:

  • Synthesis : Use Fmoc solid-phase peptide synthesis (SPPS) protocols. The Fmoc group is introduced via reaction with 9-fluorenylmethyloxycarbonyl chloride under alkaline conditions. The 7-methyl-D-tryptophan residue is incorporated using pre-activated derivatives (e.g., HATU/DIPEA coupling in DMF) to minimize racemization .
  • Purification : Reverse-phase HPLC with C18 columns (gradient: 0.1% TFA in water/acetonitrile) resolves impurities. Validate purity via LC-MS (ESI+) and confirm enantiomeric excess (<0.5% D-isomer) using chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : 1^1H/13^13C NMR in DMSO-d6 or CDCl3 to verify Fmoc deprotection and methyl group position. Compare chemical shifts with literature (e.g., δ 7.6–7.8 ppm for Fmoc aromatic protons) .
  • Purity Assessment : HPLC-UV (220 nm) with ≥97% purity threshold. Monitor byproducts (e.g., diastereomers) using polarimetric analysis ([α]D24[\alpha]_D^{24} = -18° to -22° in DMF) .

Q. What role does this compound play in peptide synthesis?

Methodological Answer:

  • SPPS Applications : Acts as a protected D-amino acid building block to introduce conformational constraints or modulate peptide stability. Optimize coupling efficiency by pre-activating with PyBOP/HOAt in NMP .
  • Chiral Stability : Monitor racemization during elongation via Kaiser test or LC-MS. Use low-temperature (0–4°C) coupling for sensitive sequences .

Advanced Research Questions

Q. How does the 7-methyl modification influence the conformational dynamics of peptides containing D-tryptophan?

Methodological Answer:

  • Computational Modeling : Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to compare methylated vs. non-methylated tryptophan in α-helix or β-sheet contexts.
  • Experimental Validation : Use circular dichroism (CD) spectroscopy (190–250 nm) to assess secondary structure stability under varying pH/temperature .

Q. What experimental strategies resolve contradictions in reported bioactivity data for peptides incorporating this derivative?

Methodological Answer:

  • Meta-Analysis : Systematically review studies using PRISMA guidelines. Stratify data by synthesis conditions (e.g., coupling reagents, solvents) and bioassay types (e.g., cell-free vs. in vivo models) .
  • Controlled Replication : Reproduce key studies with standardized protocols (e.g., identical peptide sequences, HPLC-purified batches) and statistical power analysis (α=0.05, β=0.2) .

Q. How can researchers assess the chiral stability of this compound under acidic or basic conditions?

Methodological Answer:

  • Stability Studies : Incubate the compound in TFA (for Fmoc deprotection) or piperidine/DMF (for SPPS). Sample at intervals (0, 1, 24 hrs) and analyze via chiral HPLC.
  • Kinetic Modeling : Calculate racemization rates using Arrhenius plots and compare with non-methylated analogs .

Q. What methodologies optimize detection of trace impurities in this compound for regulatory compliance?

Methodological Answer:

  • Sensitive Detection : UPLC-MS/MS with MRM mode (e.g., m/z 527→170 transition) to identify sub-0.1% impurities.
  • Method Validation : Follow ICH Q2(R1) guidelines for linearity, LOD/LOQ, and repeatability .

Methodological Frameworks for Research Design

  • Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to evaluate causality in bioactivity discrepancies .
  • Ethical and Statistical Rigor : Use FINER criteria (Feasible, Novel, Ethical, Relevant) for study design and G*Power for sample size calculation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.